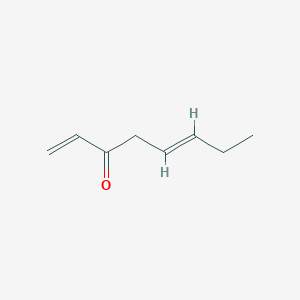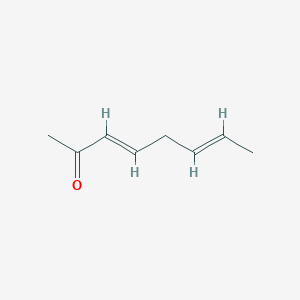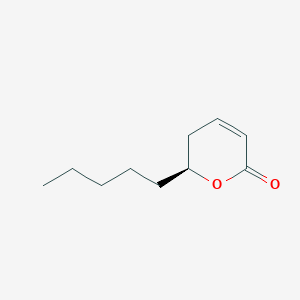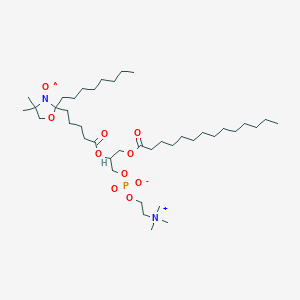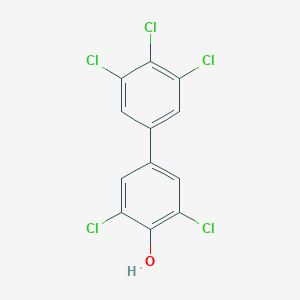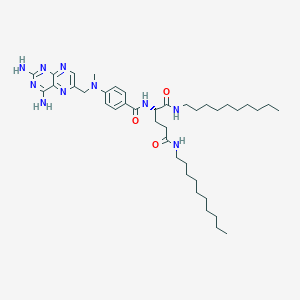
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide, also known as DDPM-2571, is a compound that has attracted a lot of attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide works by inhibiting the activity of enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of bacterial and fungal enzymes, as well as enzymes involved in cancer cell growth. (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide also disrupts the integrity of cell membranes, leading to cell death.
Biochemische Und Physiologische Effekte
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal cells, as well as cancer cells. (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide in lab experiments is its ability to penetrate cell membranes and target specific cells. This makes it a potentially useful tool for drug delivery and targeted therapy. However, one limitation of (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide is its complex structure, which makes it difficult to synthesize and study.
Zukünftige Richtungen
There are many potential future directions for research on (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide. One area of interest is its potential as a drug delivery system for targeted therapy. Additionally, further studies could be conducted to investigate the antibacterial, antifungal, and anti-inflammatory properties of (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide. Further research could also be conducted to explore the potential of (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide as a treatment for cancer.
Synthesemethoden
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide is a complex compound that can be synthesized using various methods. One of the most commonly used methods involves the reaction of 2,4-diamino-6-pteridinylmethylamine with N,N'-didecylpentanediamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with benzoyl chloride to obtain (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide.
Wissenschaftliche Forschungsanwendungen
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide has potential applications in various fields of scientific research. It has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit the growth of cancer cells. (S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide has also been investigated for its potential as a drug delivery system, as it can penetrate cell membranes and target specific cells.
Eigenschaften
CAS-Nummer |
136181-93-6 |
|---|---|
Produktname |
(S)-N,N'-Didecyl-2-((4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)amino)pentanediamide |
Molekularformel |
C40H64N10O3 |
Molekulargewicht |
733 g/mol |
IUPAC-Name |
(2S)-N,N'-didecyl-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanediamide |
InChI |
InChI=1S/C40H64N10O3/c1-4-6-8-10-12-14-16-18-26-43-34(51)25-24-33(39(53)44-27-19-17-15-13-11-9-7-5-2)47-38(52)30-20-22-32(23-21-30)50(3)29-31-28-45-37-35(46-31)36(41)48-40(42)49-37/h20-23,28,33H,4-19,24-27,29H2,1-3H3,(H,43,51)(H,44,53)(H,47,52)(H4,41,42,45,48,49)/t33-/m0/s1 |
InChI-Schlüssel |
JHUNGZQPXRVEDL-XIFFEERXSA-N |
Isomerische SMILES |
CCCCCCCCCCNC(=O)CC[C@@H](C(=O)NCCCCCCCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES |
CCCCCCCCCCNC(=O)CCC(C(=O)NCCCCCCCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Kanonische SMILES |
CCCCCCCCCCNC(=O)CCC(C(=O)NCCCCCCCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Synonyme |
methotrexate-N,N'-bis(decylamide) MTX bis(decylamide) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




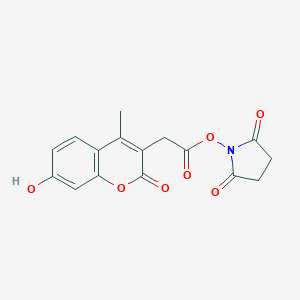



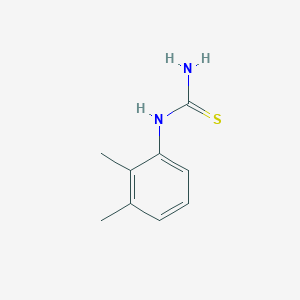

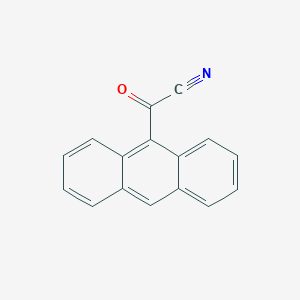
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)
